2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine
Overview
Description
2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine is an organic compound with the molecular formula C12H11FN2. It is a derivative of pyridine, featuring a fluorine atom at the 2-position and a 4-methylpyridin-2-ylmethyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine typically involves the reaction of 2-fluoropyridine with 4-methylpyridin-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group on the pyridine ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is employed in the development of advanced materials, including organic semiconductors and liquid crystals.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore. The pyridine ring can interact with various biological targets, including ion channels and neurotransmitter receptors .
Comparison with Similar Compounds
2-Fluoro-4-methylpyridine: A simpler analog with similar reactivity but lacking the 4-methylpyridin-2-ylmethyl group.
4-Fluoro-2-methylpyridine: Another analog with the fluorine atom at the 4-position instead of the 2-position.
2-Chloro-4-methylpyridine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 2-Fluoro-4-((4-methylpyridin-2-yl)methyl)pyridine is unique due to the presence of both a fluorine atom and a 4-methylpyridin-2-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-fluoro-4-[(4-methylpyridin-2-yl)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c1-9-2-4-14-11(6-9)7-10-3-5-15-12(13)8-10/h2-6,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQNCCWYXSBFIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC2=CC(=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201220358 | |
Record name | Pyridine, 2-fluoro-4-[(4-methyl-2-pyridinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201220358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-28-2 | |
Record name | Pyridine, 2-fluoro-4-[(4-methyl-2-pyridinyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-fluoro-4-[(4-methyl-2-pyridinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201220358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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